molecular formula C2H6IN B3053274 2-Iodoethan-1-amine CAS No. 52689-15-3

2-Iodoethan-1-amine

Cat. No.: B3053274
CAS No.: 52689-15-3
M. Wt: 170.98 g/mol
InChI Key: DIOZLZOUTWUWIQ-UHFFFAOYSA-N
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Description

2-Iodoethan-1-amine is an organic compound with the molecular formula C2H6IN. It is a derivative of ethylamine where one hydrogen atom on the ethyl group is replaced by an iodine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodoethan-1-amine can be synthesized through several methods. One common approach involves the reaction of ethylene diamine with iodine in the presence of a base. The reaction proceeds as follows: [ \text{C2H4(NH2)2 + I2 → C2H6IN + HI} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the iodination of ethylamine using iodine and a suitable oxidizing agent. The reaction conditions typically include controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Iodoethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of ethanolamine.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction Reactions: The compound can be reduced to ethylamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: Ethanolamine.

    Oxidation: Imines or nitriles.

    Reduction: Ethylamine.

Scientific Research Applications

2-Iodoethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for labeling and tracking studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodoethan-1-amine involves its reactivity due to the presence of the iodine atom and the amine group. The iodine atom makes the compound susceptible to nucleophilic substitution reactions, while the amine group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with various molecular targets and pathways, making it useful in different applications .

Comparison with Similar Compounds

    2-Bromoethan-1-amine: Similar structure but with a bromine atom instead of iodine.

    2-Chloroethan-1-amine: Contains a chlorine atom instead of iodine.

    2-Fluoroethan-1-amine: Contains a fluorine atom instead of iodine.

Comparison: 2-Iodoethan-1-amine is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This results in different reactivity and interaction profiles, making this compound particularly useful in specific chemical reactions and applications .

Properties

IUPAC Name

2-iodoethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6IN/c3-1-2-4/h1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOZLZOUTWUWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10536022
Record name 2-Iodoethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52689-15-3
Record name 2-Iodoethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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